molecular formula C12H19N3O2S B1414894 (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE CAS No. 1018592-95-4

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE

Cat. No.: B1414894
CAS No.: 1018592-95-4
M. Wt: 269.37 g/mol
InChI Key: LJKMZKFYELZQMV-UHFFFAOYSA-N
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Description

(4-[4-(Methylsulfonyl)-1,4-diazepan-1-yl]phenyl)amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This aniline derivative features a 1,4-diazepane (homopiperazine) ring system substituted with a methylsulfonyl group, a structural motif recognized for its relevance in central nervous system (CNS) targeting ligands . The seven-membered 1,4-diazepane ring provides a specific three-dimensional conformation that is crucial for interaction with biological targets; this scaffold is known to often adopt a U-shaped bioactive conformation that is effective for receptor antagonism . The primary research applications of this compound are as a key synthetic intermediate or a lead structure in the development of novel therapeutic agents. Scientific literature indicates that structurally related aryl sulfonamide and diazepane compounds have been investigated for the treatment of conditions such as obesity, type 2 diabetes, and central nervous system disorders . Its mechanism of action is likely linked to the modulation of neuroreceptor signaling pathways. Specifically, compounds based on the 1,4-diazepane scaffold have been developed as potent dual orexin receptor (OXR) antagonists, which function by blocking the neuropeptides orexin A and orexin B to regulate sleep-wake cycles . The methylsulfonyl group is a prominent pharmacophore that can enhance metabolic stability and influence the compound's binding affinity and selectivity towards protein targets. Researchers will find this compound valuable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for exploring new chemical spaces in neuropharmacology. It is supplied strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-methylsulfonyl-1,4-diazepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-18(16,17)15-8-2-7-14(9-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKMZKFYELZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Diazepane Ring Formation

Method A: Cyclization of Diamine Precursors

  • Starting Materials: Diamine compounds such as 1,4-diaminobutane derivatives.
  • Procedure:
    • The diamine undergoes intramolecular cyclization, often facilitated by a suitable linker or activating agent.
    • Cyclization is achieved under reflux conditions in solvents like ethanol or acetic acid.
    • Catalysts such as polyphosphoric acid or Lewis acids (e.g., zinc chloride) may be employed to promote ring closure.
  • Outcome: Formation of the diazepane core with free amino groups ready for further functionalization.

Research Data:

  • Similar procedures are documented in patent WO2011121099A2, where cyclization of diamines with appropriate electrophiles yields diazepane derivatives with high purity.

Sulfonylation of the Diazepane

Method B: Methylsulfonyl Group Introduction

  • Reagents: Methylsulfonyl chloride (or alternative sulfonylating agents like methylsulfonic acid derivatives).
  • Procedure:
    • The diazepane amine is dissolved in an aprotic solvent such as dichloromethane or pyridine.
    • Methylsulfonyl chloride is added dropwise at low temperature (0–5°C) to control reactivity.
    • The mixture is stirred, often at room temperature, to complete sulfonylation.
    • Excess reagents are quenched with water or dilute acid, and the product is purified via chromatography.
  • Notes:
    • Pyridine acts as both solvent and base to scavenge HCl generated during sulfonylation.
    • Reaction conditions are optimized to prevent over-sulfonylation or side reactions.

Research Data:

  • Similar sulfonylation procedures are well-established in the synthesis of sulfonamide derivatives, with detailed conditions optimized for selectivity and yield.

Aromatic Amination and Phenyl Group Attachment

Method C: Nucleophilic Aromatic Substitution

  • Reagents: Aromatic amines or halogenated phenyl compounds.
  • Procedure:
    • The sulfonylated diazepane intermediate is reacted with phenylamine derivatives under reflux.
    • Catalysts such as copper or palladium may be employed in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
    • Alternatively, direct nucleophilic substitution on halogenated aromatic compounds can be performed.
  • Outcome: Attachment of the phenylamine moiety to the diazepane core.

Research Data:

  • Cross-coupling strategies are documented for aromatic amine attachment, ensuring regioselectivity and high yields.

Specific Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
Ring formation Diamine + cyclizing agent Ethanol or acetic acid Reflux 4–8 hours ~75–85% Intramolecular cyclization
Sulfonylation Methylsulfonyl chloride + pyridine Dichloromethane 0–5°C 2–4 hours ~80% Controlled addition
Aromatic amination Phenylamine derivatives Reflux 12–24 hours 70–90% Cross-coupling or nucleophilic substitution Catalysts may be used

Notes on Optimization and Purification

  • Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress.
  • Purification: Flash chromatography using silica gel with appropriate solvent systems (e.g., DCM/MeOH) is standard.
  • Characterization: NMR, MS, and IR spectroscopy confirm structure and purity.

Summary of Findings from Diverse Sources

  • The synthesis involves multi-step procedures starting from simple diamines, progressing through cyclization, sulfonylation, and aromatic substitution steps.
  • Reactions are optimized for high yield and purity, with careful control of temperature and reagent addition.
  • Literature indicates that the sulfonylation step is critical for introducing the methylsulfonyl group, often achieved with methylsulfonyl chloride under basic conditions.
  • Cross-coupling reactions are effective for attaching phenylamine groups, with palladium catalysis providing regioselectivity.

Chemical Reactions Analysis

Types of Reactions

(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonyl derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures to (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE have shown promise in treating various conditions:

  • CNS Disorders : The diazepane moiety is often associated with anxiolytic and sedative effects. Compounds in this class are being explored as potential treatments for anxiety disorders and depression due to their ability to modulate neurotransmitter systems.
  • Obesity and Metabolic Disorders : As noted in patent literature, related arylsulfonamide compounds have been investigated for their efficacy in treating obesity and type II diabetes by targeting metabolic pathways that regulate appetite and energy expenditure .

Cancer Research

The compound's ability to inhibit specific protein interactions makes it a candidate for cancer therapy. Research on similar sulfonamide derivatives has demonstrated their role as inhibitors of tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The methylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, making it a potential candidate for developing new antibiotics against resistant strains of bacteria.

Case Studies

Several studies have highlighted the applications of related compounds:

  • Study on Diazepan Derivatives : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of diazepan derivatives, showing promising results in reducing anxiety-like behaviors in animal models .
  • Anticancer Activity : Research conducted on sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. This was attributed to their ability to disrupt critical signaling pathways involved in tumor progression .

Data Tables

Application Area Compound Type Mechanism of Action References
CNS DisordersDiazepanModulation of GABAergic transmission
Metabolic DisordersAryl SulfonamidesInhibition of appetite-regulating pathways
Cancer TreatmentSulfonamide DerivativesDisruption of cell signaling pathways
AntimicrobialSulfonamidesPenetration of bacterial cell walls

Mechanism of Action

The mechanism of action of (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE involves its interaction with specific molecular targets and pathways. The diazepane ring and aniline moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The methylsulfonyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Substituent Variations on the Diazepane Ring

1-Acetyl-4-[4-(methylsulfonyl)phenyl]-1,4-diazepane

  • Structural Difference : The amine on the phenyl ring is replaced with an acetyl group (-COCH₃) on the diazepane nitrogen.
  • The methylsulfonyl group retains its electron-withdrawing properties, which may stabilize charge interactions in binding pockets .

1-(Cyclopropylcarbonyl)-4-[4-(methylsulfonyl)phenyl]-1,4-diazepane

  • Structural Difference : A cyclopropylcarbonyl group replaces the phenylamine substituent.
  • Implications :
    • The cyclopropyl moiety adds steric bulk, which could hinder binding in compact active sites but improve metabolic stability by shielding labile bonds.
    • The carbonyl group may participate in hydrogen bonding, similar to the amine in the target compound .

Ring Size and Flexibility: Diazepane vs. Piperazine

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (from )

  • Structural Difference : A six-membered piperazine ring replaces the seven-membered diazepane.
  • Electron Distribution: Both rings feature two nitrogen atoms, but the piperazine’s smaller size may increase ring strain, affecting electronic properties and binding kinetics .

Aromatic Core Modifications: Thiazole vs. Benzene

Phenyl-(4-phenyl-thiazol-2-yl)-amine (from )

  • Structural Difference : A thiazole ring replaces the diazepane system, introducing a sulfur atom and altering aromaticity.
  • Physicochemical Properties :
    • Molecular Weight : 252.33 g/mol (thiazole) vs. ~300–350 g/mol (estimated for the target compound).
    • LogP : 3.98 (thiazole) vs. likely lower for the target compound due to the polar methylsulfonyl group.
    • Polar Surface Area (PSA) : 56.39 Ų (thiazole) vs. higher PSA expected for the target compound (amine + sulfonyl groups).
  • Implications :
    • The thiazole’s sulfur atom may engage in unique interactions (e.g., π-stacking or metal coordination) absent in the diazepane-based compound.
    • Lower PSA of the thiazole derivative suggests improved blood-brain barrier penetration compared to the more polar target compound .

Research Findings and Binding Interactions

Docking Studies and Binding Affinity

Key observations:

  • Methylsulfonyl Group : Likely participates in hydrogen bonding with residues like lysine or arginine, enhancing binding affinity.
  • Diazepane Flexibility : May adopt multiple conformations to optimize van der Waals interactions in hydrophobic pockets.
  • Comparative Analysis : Piperazine analogs (e.g., 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine) may exhibit weaker binding due to reduced conformational flexibility .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (Estimated) 1-Acetyl Analog Piperazine Analog Thiazole Derivative
Molecular Weight ~330 g/mol ~350 g/mol ~250 g/mol 252.33 g/mol
LogP ~2.5 ~1.8 ~1.0 3.98
PSA ~90 Ų ~100 Ų ~80 Ų 56.39 Ų
Metabolic Stability Moderate High Moderate Low

Biological Activity

The compound (4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]phenyl)amine, often referred to as a methylsulfonyl phenyl derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and cyclooxygenase (COX) inhibitory properties.

Chemical Structure

The chemical structure of the compound is characterized by a diazepane ring substituted with a methylsulfonyl group and a phenyl amine moiety. Its molecular formula is C14H22N2O2SC_{14}H_{22}N_2O_2S, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various methylsulfonyl phenyl derivatives. A significant finding was that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with the hydrazone structure demonstrated growth inhibition rates ranging from 85.76% to 97.76% against MRSA and other bacterial strains such as E. coli and K. pneumoniae .

Table 1: Antimicrobial Activity of Methylsulfonyl Phenyl Derivatives

CompoundBacterial StrainGrowth Inhibition (%)
7aMRSA97.76
7gE. coli95.12
7iK. pneumoniae91.34
7cP. aeruginosa66.69

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed through COX inhibition assays. The synthesized derivatives showed selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Indomethacin0.039--
Compound 7a9.140.1091.4
Compound 7g12.050.3138.7

The selectivity for COX-2 suggests that these compounds could be developed into safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Studies

Safety assessments were conducted using human embryonic kidney cells to determine the cytotoxicity of the active compounds. Notably, compounds such as 7a , 7g , and 7i exhibited a high safety margin, as their cytotoxicity levels were significantly higher than their therapeutic doses .

Case Studies

A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of several methylsulfonyl phenyl derivatives for their biological activity . The findings indicated that these compounds not only inhibited bacterial growth effectively but also displayed promising anti-inflammatory properties through selective COX-2 inhibition.

Another research highlighted the potential anticonvulsant effects of these derivatives alongside their anti-inflammatory properties, suggesting a multifaceted therapeutic application .

Q & A

Q. What synthetic strategies are effective for preparing (4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]phenyl)amine, and how are intermediates validated?

Methodological Answer:

  • Step 1: Diazepane Ring Formation
    Use reductive amination or cyclization of diamine precursors (e.g., reacting 1,4-diaminobutane with aldehydes) to construct the 1,4-diazepane core. Substituents like methylsulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates .
  • Step 2: Sulfonylation
    React the diazepane intermediate with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to install the sulfonyl group .
  • Step 3: Coupling to Phenylamine
    Employ Buchwald-Hartwig amination or Ullmann coupling to attach the diazepane-sulfonyl moiety to the phenylamine backbone .
  • Validation:
    • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for methylsulfonyl protons at δ ~3.0 ppm) .
    • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peak).
    • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

Q. How does the methylsulfonyl group modulate the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : The sulfonyl group enhances hydrophilicity via hydrogen bonding. Measure logP values experimentally (shake-flask method) or predict via software (e.g., MarvinSketch) .
  • Stability :
    • pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) across pH 1–10. Monitor degradation products via LC-MS .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Hydrogen Bonding :
    • X-ray Crystallography : Resolve crystal structures to identify sulfonyl-oxygen interactions with water or biological targets .

Advanced Research Questions

Q. What computational approaches are optimal for analyzing the conformational flexibility of the 1,4-diazepane ring?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    Use AMBER or GROMACS to simulate ring puckering and chair-to-boat transitions in explicit solvent (e.g., water) over 100 ns trajectories. Analyze RMSD and dihedral angles .
  • Density Functional Theory (DFT) :
    Optimize geometries at the B3LYP/6-31G(d) level. Compare calculated IR/Raman spectra with experimental data to validate conformers .
  • X-ray Diffraction :
    Resolve crystal structures to benchmark computational models. For example, used X-ray to correlate DFT-predicted bond lengths with experimental values (error < 0.02 Å) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting protozoan parasites?

Methodological Answer:

  • Key Modifications :
    • Diazepane Ring : Replace with piperazine or morpholine to alter rigidity and binding pocket compatibility .
    • Sulfonyl Group : Substitute with sulfonamide or carboxylate to modulate electrostatic interactions with parasitic enzymes .
  • Biological Assays :
    • In Vitro Screening : Test analogs against Trypanosoma cruzi or Plasmodium falciparum cultures. Use EC₅₀ values (e.g., NEU-924: EC₅₀ = 0.12 μM for T. cruzi) to prioritize leads .
    • Target Identification : Perform thermal shift assays or SPR to identify binding partners (e.g., parasitic kinases or transporters) .

Q. How should researchers resolve contradictory bioactivity data across assay platforms?

Methodological Answer:

  • Orthogonal Assays :
    • Primary vs. Secondary Screens : Validate hits from high-throughput assays (e.g., fluorescence-based) with orthogonal methods (e.g., ATP depletion assays or microscopy) .
    • Mechanistic Studies : Use RNA-seq or CRISPR-Cas9 knockouts to confirm target engagement and rule off-target effects .
  • Data Normalization :
    • Z-score Analysis : Normalize activity data across labs to account for batch effects.
    • Positive/Negative Controls : Include reference compounds (e.g., benznidazole for T. cruzi) in all assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE
Reactant of Route 2
(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE

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